molecular formula C16H18N4O5 B2868607 ethyl 1-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 902482-57-9

ethyl 1-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2868607
CAS No.: 902482-57-9
M. Wt: 346.343
InChI Key: NDKMBJSOTXTPFB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-(ethoxycarbonyl)aniline with ethyl 2-bromoacetate to form an intermediate, which is then subjected to cyclization with sodium azide to yield the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function and stability. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

Ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-3-24-15(22)11-7-5-6-8-12(11)17-14(21)10-20-9-13(18-19-20)16(23)25-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKMBJSOTXTPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(N=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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